5-bromo-2-(cyclopentyloxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLZXOAUBPDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 5 Bromo 2 Cyclopentyloxy Benzaldehyde
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| IUPAC Name | 5-bromo-2-(cyclopentyloxy)benzaldehyde |
| Synonyms | Not available |
| CAS Number | Not available |
Note: The properties listed in this table are computationally derived and have not been experimentally verified.
Synthesis of 5 Bromo 2 Cyclopentyloxy Benzaldehyde
A plausible and widely used method for the synthesis of 5-bromo-2-(cyclopentyloxy)benzaldehyde is the Williamson ether synthesis. wikipedia.org This established organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.orgbyjus.com
The synthesis would proceed in two main steps:
Formation of the Alkoxide : The starting material, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), is treated with a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. This creates a sodium phenoxide intermediate, which is a potent nucleophile. masterorganicchemistry.com
Nucleophilic Substitution : The resulting phenoxide then reacts with a cyclopentyl halide, such as cyclopentyl bromide. The phenoxide ion attacks the carbon atom bearing the bromine in the cyclopentyl bromide via an SN2 mechanism, displacing the bromide ion and forming the C-O ether linkage. wikipedia.orgmasterorganicchemistry.com
The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.com
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Research and Applications
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of this compound suggests a primary disconnection at the ether linkage. This bond can be retrosynthetically cleaved via a Williamson ether synthesis approach. This strategy identifies two primary precursors: 5-bromo-2-hydroxybenzaldehyde and a suitable cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate. This disconnection is strategically advantageous as it utilizes readily available or synthetically accessible starting materials.
Figure 1: Retrosynthetic Disconnection of this compound
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound hinges on the efficient preparation of its precursors. This section details the synthesis of the brominated benzaldehyde (B42025) intermediate and the cyclopentyl moiety precursor, along with strategies for selective functionalization.
Synthesis of Brominated Benzaldehyde Intermediates
The key aromatic precursor, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), is typically synthesized via the electrophilic bromination of salicylaldehyde (B1680747). nih.govreddit.com The hydroxyl group of salicylaldehyde is an activating, ortho-, para-director. Due to steric hindrance from the adjacent aldehyde group, bromination preferentially occurs at the para position (C5).
A common method involves treating salicylaldehyde with a solution of bromine in a suitable solvent like carbon tetrachloride or glacial acetic acid. nih.govsemanticscholar.org The reaction is typically carried out with stirring for a couple of hours, and the resulting 5-bromosalicylaldehyde (B98134) can be isolated by filtration and purified by recrystallization from a solvent such as ethanol. nih.gov The yield for this bromination reaction is reported to be around 76.9%. nih.gov
Table 1: Synthesis of 5-bromo-2-hydroxybenzaldehyde
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Liquid Bromine | Carbon Tetrachloride | 1-2 h | 76.9 | nih.gov |
Preparation of Cyclopentyloxy Moiety Precursors
The cyclopentyloxy group is introduced using an electrophilic cyclopentyl derivative. Common precursors include cyclopentyl bromide and cyclopentyl tosylate, which can be prepared from cyclopentanol (B49286) or cyclopentene (B43876).
Cyclopentyl Bromide: Cyclopentyl bromide can be synthesized from cyclopentanol by reaction with hydrobromic acid or phosphorus tribromide. bham.ac.uk A continuous process for preparing cyclopentyl bromide by reacting cyclopentene with hydrogen bromide in the presence of a heterogeneous catalyst has also been developed. bham.ac.ukpearson.com
Cyclopentyl Tosylate: Cyclopentyl tosylate is prepared by reacting cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.com This reaction converts the hydroxyl group into a much better leaving group (tosylate), which is ideal for subsequent nucleophilic substitution reactions. masterorganicchemistry.com
Table 2: Preparation of Cyclopentyl Precursors
| Precursor | Starting Material | Reagent(s) | Typical Yield (%) | Reference |
| Cyclopentyl Bromide | Cyclopentanol | HBr or PBr₃ | ~70 | bham.ac.uk |
| Cyclopentyl Tosylate | Cyclopentanol | p-Toluenesulfonyl chloride, Pyridine | ~55 | masterorganicchemistry.com |
Orthogonal Functionalization Approaches for Benzyl (B1604629) Alkyl Ethers
In the synthesis of this compound, the presence of a reactive aldehyde group in the 5-bromo-2-hydroxybenzaldehyde precursor can lead to side reactions under the basic conditions typically employed for the Williamson ether synthesis. To circumvent this, an orthogonal protecting group strategy can be employed. bham.ac.ukwikipedia.org
The aldehyde group can be selectively protected as an acetal (B89532), for example, by reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. This protection renders the aldehyde inert to the basic conditions of the subsequent etherification step. Following the formation of the cyclopentyloxy ether, the acetal protecting group can be readily removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality. This strategy ensures that the desired O-alkylation occurs chemoselectively at the phenolic hydroxyl group. wikipedia.org
Key Reaction Pathways for Carbon-Oxygen and Carbon-Bromine Bond Formation
The formation of the ether linkage is the pivotal step in the synthesis of the target molecule. This is typically achieved through an O-alkylation reaction.
O-Alkylation Reactions with Cyclopentyl Derivatives
The Williamson ether synthesis is the most direct and widely used method for forming the C-O bond in this context. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyclopentyl derivative (cyclopentyl bromide or cyclopentyl tosylate) in an SN2 reaction, displacing the halide or tosylate leaving group and forming the desired ether. masterorganicchemistry.com
Common bases used for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). reddit.comyoutube.com The use of a phase-transfer catalyst can also facilitate the reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate. reddit.com While secondary alkyl halides like cyclopentyl bromide can undergo competing elimination reactions, the SN2 pathway is generally favored for the formation of this type of ether. masterorganicchemistry.comyoutube.com
Table 3: Proposed Reaction Conditions for Williamson Ether Synthesis
| Aryl Precursor | Alkylating Agent | Base | Solvent | Proposed Temperature |
| 5-bromo-2-hydroxybenzaldehyde | Cyclopentyl bromide | K₂CO₃ | DMF | 80-100 °C |
| 5-bromo-2-hydroxybenzaldehyde | Cyclopentyl tosylate | NaH | THF/DMF | Room Temp. to 60 °C |
Regioselective Bromination of Substituted Benzaldehydes
The introduction of a bromine atom at a specific position on a substituted benzaldehyde ring is a critical step in the synthesis of compounds like this compound. The success of this electrophilic aromatic substitution hinges on the directing effects of the substituents already present on the aromatic ring.
In a precursor molecule such as 2-(cyclopentyloxy)benzaldehyde, the ring is influenced by two groups with opposing electronic properties: an activating, ortho-, para-directing cyclopentyloxy group (-OR) and a deactivating, meta-directing aldehyde group (-CHO). The powerful activating nature of the alkoxy group dominates the reaction's regiochemical outcome. nih.gov Its directing effect, combined with the meta-directing influence of the aldehyde, synergistically favors electrophilic attack at the C5 position, which is para to the cyclopentyloxy group and meta to the aldehyde.
Several brominating agents can be employed to achieve this transformation.
N-Bromosuccinimide (NBS): This reagent is widely used for regioselective bromination and is often considered milder than elemental bromine. Reactions with NBS can be performed in solvents like acetonitrile at controlled temperatures, often at 0 °C or room temperature, to afford the desired product with high selectivity and yield. nih.gov
Elemental Bromine: The direct use of bromine (Br₂) in a suitable solvent, such as glacial acetic acid, is a traditional method for brominating activated aromatic rings like alkoxybenzaldehydes. google.comgoogle.com
Hydrobromic Acid and an Oxidant: A greener approach involves the use of hydrobromic acid (HBr) as the bromine source in conjunction with an oxidant like hydrogen peroxide (H₂O₂). google.com This system generates the electrophilic bromine species in situ, and the primary byproduct is water, making it an environmentally benign option. rsc.org The amount of HBr required can vary depending on the reaction medium, but typically ranges from 0.8 to 2 moles per mole of aldehyde. google.com
The choice of brominating agent and reaction conditions is crucial for maximizing the yield of the desired 5-bromo isomer while minimizing the formation of other regioisomers or poly-brominated side products.
| Reagent System | Typical Solvent | Temperature | Key Features | Citations |
| NBS | Acetonitrile (MeCN) | 0 °C to RT | High regioselectivity, mild conditions. | nih.gov |
| Br₂ | Acetic Acid (AcOH) | Room Temperature | Traditional method, effective for activated rings. | google.comgoogle.com |
| HBr / H₂O₂ | Water, Ethanol | Room Temperature | Green method, water is the main byproduct. | google.comrsc.orgresearchgate.net |
| NBS / H₂SO₄ | H₂SO₄ | Room Temperature | Effective for deactivated aromatic compounds. | organic-chemistry.org |
Multi-Step Synthesis Optimization (e.g., Yield, Purity, Scalability)
Key optimization parameters include:
Reaction Conditions: Fine-tuning temperature, pressure, reaction time, and mixing can significantly impact yield and purity. For instance, in a Williamson ether synthesis step, the choice of base, solvent, and temperature is critical to favor O-alkylation over side reactions. In the subsequent bromination, controlling the temperature and stoichiometric addition of the brominating agent prevents over-bromination. nih.govtrine.edu
Reagent and Catalyst Loading: Minimizing the amount of reagents and catalysts without compromising reaction efficiency is a key goal. This not only reduces costs but also simplifies purification.
Process Automation and Flow Chemistry: Modern approaches utilize automated systems and continuous flow reactors for optimization. nih.gov Bayesian optimization algorithms, for example, can efficiently explore a wide parameter space to identify optimal conditions with a minimal number of experiments. whiterose.ac.uk Flow chemistry offers superior control over reaction parameters, enhances safety, and often simplifies scalability from the lab to production scale. nih.gov
Telescoped Reactions: Combining multiple synthetic steps into a single, "telescoped" process without isolating intermediates can dramatically improve efficiency. nih.gov This reduces the number of unit operations like extraction, crystallization, and filtration, which in turn cuts down on solvent waste, time, and potential product loss. whiterose.ac.uknih.gov However, optimizing such a process requires careful consideration of the compatibility of all reagents and intermediates. researchgate.net
| Step | Parameter Varied | Value | Effect on Yield | Effect on Purity | Citation |
| 1: Etherification | Temperature | 50 °C -> 80 °C | Increased | No significant change | trine.edu |
| 1: Etherification | Base | K₂CO₃ -> Cs₂CO₃ | Increased | No significant change | nih.gov |
| 2: Bromination | Reagent Equiv. (NBS) | 1.2 -> 1.05 | Slightly Decreased | Increased (less dibromo byproduct) | nih.gov |
| Process | Batch -> Flow | - | Increased Throughput | Increased | nih.gov |
Alternative Synthetic Routes and Methodological Innovations
Advances in synthetic chemistry continually provide new, more efficient, and sustainable pathways to valuable chemical compounds. For this compound, several innovative strategies can be considered as alternatives to traditional multi-step batch syntheses.
Transition-Metal-Free Synthetic Approaches
The development of synthetic methods that avoid transition metals is a significant goal in modern chemistry, driven by concerns about cost, toxicity, and potential product contamination. researchgate.net Halogenation of aromatic rings is one area where significant progress in metal-free chemistry has been made.
Hypervalent Iodine Reagents: One strategy for metal-free C-H bromination involves the use of an oxidant like iodobenzene (B50100) diacetate (PIDA) in the presence of a bromide source, such as potassium bromide (KBr). researchgate.net
Oxidative Bromination: Systems using an alkali metal bromide or hydrobromic acid with an environmentally benign oxidant like Oxone or hydrogen peroxide can effectively brominate activated aromatic rings without a metal catalyst. organic-chemistry.org
N-Halosuccinimides (NHS): As mentioned previously, NBS is a metal-free reagent. Its reactivity and selectivity can be tuned by the choice of solvent and the use of acid catalysts, providing a versatile metal-free method for bromination. nih.gov
Decarboxylative Halogenation: An alternative route could involve the transition-metal-free decarboxylative bromination of a corresponding aromatic carboxylic acid, such as 2-(cyclopentyloxy)benzoic acid. rsc.org This method provides a different strategic approach to installing the bromo substituent.
These methods offer viable alternatives to metal-catalyzed C-H activation or cross-coupling reactions, which are often used for constructing functionalized aromatic systems.
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are performed sequentially in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. nih.gov This approach reduces solvent usage for workup and purification and minimizes product loss that can occur during transfer and isolation steps. acs.orgresearchgate.net
For this compound, a plausible one-pot strategy could begin with 5-bromosalicylaldehyde. The etherification could be performed by adding a base (e.g., K₂CO₃), a phase-transfer catalyst, and a cyclopentylating agent (e.g., cyclopentyl bromide) directly to the vessel, leading to the final product in a single, streamlined operation.
The feasibility of such strategies is supported by numerous examples in the literature. For instance, one-pot procedures have been developed for the synthesis of various substituted benzaldehydes and for the transformation of salicylaldehydes into more complex heterocyclic structures. nih.govnih.gov The key challenge in designing a successful one-pot process is ensuring the compatibility of all reagents and intermediates under the chosen reaction conditions to prevent undesired side reactions. researchgate.net
Use of Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. gctlc.orgresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.
Waste Prevention and Atom Economy: One-pot and telescoped flow syntheses are prime examples of waste prevention as they eliminate the need for intermediate isolation and purification steps. nih.govnih.gov Synthetic routes should be designed to maximize the incorporation of all materials used into the final product (high atom economy). gctlc.org
Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. researchgate.netnih.gov Similarly, using safer brominating agents like the HBr/H₂O₂ system instead of elemental bromine enhances the safety profile of the synthesis. rsc.org Electrocatalytic methods using sodium chloride or even seawater as the halogen source represent a frontier in sustainable halogenation. researchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. gctlc.org This includes employing acid catalysts for bromination or phase-transfer catalysts for etherification, as only small amounts are needed, which simplifies purification and reduces waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. gctlc.org Automated flow processes can be optimized to run under the most energy-efficient conditions while maintaining high yield. whiterose.ac.uk
The table below compares a hypothetical "traditional" synthesis with a "greener" alternative, highlighting key green chemistry metrics.
| Metric | Traditional Route | Greener Route | Citation for Principle |
| Brominating Agent | Br₂ in CCl₄ | HBr / H₂O₂ in Ethanol | rsc.org |
| Solvent | Dichloromethane, CCl₄ | Ethanol, Water, 2-MeTHF | researchgate.netnih.gov |
| Process Type | Multi-step Batch | One-Pot / Continuous Flow | nih.govnih.gov |
| Energy Use | Heating / Reflux | Ambient Temperature | gctlc.org |
| Waste | High (workups, solvent) | Minimized | nih.gov |
Reactions of the Aldehyde Functionality
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This polarity is the basis for a wide range of important transformations.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)
Nucleophilic addition is a fundamental reaction of aldehydes. Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the carbonyl carbon of this compound. masterorganicchemistry.comlibretexts.orgpressbooks.pub This reaction proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation (typically with an acidic workup) to yield an alcohol. libretexts.orgpressbooks.pub
The addition of a Grignard or organolithium reagent to an aldehyde results in the formation of a secondary alcohol. pressbooks.pubpressbooks.pub The general reactivity of carbonyl compounds towards nucleophilic addition is influenced by electronic effects; aldehydes are generally more reactive than ketones. stackexchange.comwvu.edu For this compound, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce a secondary alcohol.
Table 1: Examples of Nucleophilic Addition to this compound
| Nucleophilic Reagent | Expected Product | Product Type |
| Methylmagnesium bromide (CH₃MgBr) | 1-(5-Bromo-2-(cyclopentyloxy)phenyl)ethanol | Secondary Alcohol |
| Phenyllithium (C₆H₅Li) | (5-Bromo-2-(cyclopentyloxy)phenyl)(phenyl)methanol | Secondary Alcohol |
Oxidation Reactions to Carboxylic Acids
Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in This transformation is a common and efficient process in organic synthesis. For substituted benzaldehydes, both strong and mild oxidizing agents can be employed. researchgate.netnih.gov
Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and even milder reagents like Tollens' reagent. ncert.nic.in A more modern and environmentally friendly approach involves the use of hydrogen peroxide, sometimes in the presence of a catalyst. researchgate.netnih.gov The oxidation of this compound would yield 5-bromo-2-(cyclopentyloxy)benzoic acid. The presence of electron-donating or withdrawing groups on the aromatic ring can influence the reaction rate. researchgate.net
Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids
| Oxidizing Agent | Typical Conditions |
| Potassium permanganate (KMnO₄) | Basic, followed by acidic workup |
| Chromic acid (H₂CrO₄) | Acidic conditions |
| Hydrogen peroxide (H₂O₂) | Basic conditions, sometimes with a catalyst researchgate.netnih.gov |
| Oxone | Mild conditions organic-chemistry.org |
Reduction Reactions to Benzylic Alcohols
The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic chemistry, often achieved with high selectivity. Common reducing agents for this purpose are metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org
Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it will typically not reduce other functional groups like esters or carboxylic acids. acs.org Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups. libretexts.org The reduction of this compound with either of these reagents would produce (5-bromo-2-(cyclopentyloxy)phenyl)methanol. researchgate.netresearchgate.netbeilstein-journals.org
Table 3: Common Reducing Agents for the Conversion of Aldehydes to Alcohols
| Reducing Agent | Typical Solvent(s) | Product Type |
| Sodium borohydride (NaBH₄) | Ethanol, Methanol | Primary Alcohol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran | Primary Alcohol |
Condensation Reactions (e.g., Aldol, Knoevenagel)
Aldehydes that lack α-hydrogens, such as benzaldehyde derivatives, can participate in condensation reactions as the electrophilic partner.
The Aldol condensation involves the reaction of an enolate (from a ketone or another aldehyde with α-hydrogens) with an aldehyde. wvu.edumnstate.eduumkc.eduuomustansiriyah.edu.iq For instance, this compound can react with a ketone like acetone (B3395972) in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to form a conjugated enone. wvu.edumnstate.edu Because acetone has two sets of α-hydrogens, a double condensation can occur with an excess of the aldehyde. mnstate.edu
The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. tandfonline.comresearchgate.nettue.nlwikipedia.org This reaction is often catalyzed by a weak base like piperidine (B6355638) or ammonia (B1221849). tandfonline.comwikipedia.org The reaction of this compound with malonic acid would lead to the formation of a substituted cinnamic acid derivative. tandfonline.comresearchgate.net
Reactivity of the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this substitution are controlled by the existing substituents.
Electrophilic Aromatic Substitution (EAS) Reactions
In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. fiveable.mekhanacademy.orglibretexts.orgmasterorganicchemistry.com The substituents already present on the ring determine where the incoming electrophile will add. This is known as the directing effect. libretexts.orgpressbooks.pubdocsity.comsavemyexams.comyoutube.comyoutube.com
The substituents on this compound are:
-CHO (formyl group): A deactivating, meta-directing group.
-Br (bromo group): A deactivating, ortho, para-directing group. pressbooks.pub
-O-cyclopentyl (cyclopentyloxy group): An activating, ortho, para-directing group. pressbooks.pub
The powerful activating and ortho, para-directing effect of the alkoxy group (-O-cyclopentyl) is expected to dominate the directing effects of the other two groups. The lone pairs on the oxygen atom of the cyclopentyloxy group can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions relative to the alkoxy group, making them more susceptible to electrophilic attack. libretexts.orgpressbooks.pub
The positions ortho to the cyclopentyloxy group are C1 (already substituted with the aldehyde) and C3. The position para to the cyclopentyloxy group is C4. Therefore, incoming electrophiles are most likely to substitute at the C3 or C4 positions. Steric hindrance from the bulky cyclopentyloxy group might influence the ratio of ortho to para substitution.
Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect |
| -O-R (Alkoxy) | Activating | Ortho, Para pressbooks.pub |
| -Br (Bromo) | Deactivating | Ortho, Para pressbooks.pub |
| -CHO (Aldehyde) | Deactivating | Meta |
Given these competing effects, the strongly activating cyclopentyloxy group will primarily direct substitution to the positions ortho and para to it.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For these reactions to proceed, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govlibretexts.org In the case of this compound, the aldehyde group is an electron-withdrawing group, but it is positioned meta to the bromine atom. This positioning does not provide the necessary activation for a classical SNAr addition-elimination mechanism, which relies on resonance stabilization of a Meisenheimer complex intermediate. libretexts.orgyoutube.com
Research into related structures, such as 5-bromo-1,2,3-triazines, has shown that SNAr reactions can sometimes proceed through a concerted mechanism, even without strong ortho/para activation. nih.gov However, for typical aryl halides like this compound, which lack strong activation, SNAr reactions are generally unfavorable and require harsh conditions or alternative pathways like the benzyne (B1209423) mechanism, which is an elimination-addition process. youtube.com There is limited specific literature documenting successful SNAr reactions directly on this compound itself, suggesting that other reaction pathways are synthetically preferred.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond by coupling an organohalide with an organoboron compound. nih.govnih.gov The reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov Aryl bromides are common substrates for this transformation. Research on analogous compounds, such as unprotected ortho-bromoanilines and 5-bromosalicylaldehyde, demonstrates that the presence of functional groups like amines and aldehydes is well-tolerated in Suzuki couplings. nih.govresearchgate.net This suggests that this compound can be effectively coupled with a range of arylboronic acids or esters to synthesize biaryl compounds. The general conditions involve a palladium catalyst, a base, and a suitable solvent. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates typical conditions based on reactions with similar substrates, as specific data for this compound is not detailed in the provided search results.
| Catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | nih.gov |
| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 100 | nih.gov |
| PdCl₂(dppf) | Ag₂CO₃ | MeCN | 80 | uzh.ch |
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org The versatility of the Heck reaction has been expanded to include a wide array of substrates and even intramolecular variants to form cyclic products. wikipedia.org The aryl bromide of this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. This transformation is generally carried out in the presence of a palladium catalyst and a base. libretexts.orgnih.gov
Table 2: Common Catalytic Systems for the Heck Reaction This table shows common catalytic systems used for Heck reactions involving aryl bromides. Specific examples for this compound are not available in the search results.
| Palladium Source | Ligand | Base | Solvent | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or MeCN | libretexts.org |
| PdCl₂(PPh₃)₂ | - | - | DMF/H₂O | researchgate.net |
| Pd(OAc)₂ | 4,5-diazafluorenone | Ag₂CO₃ | NMP | mdpi.com |
Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. researchgate.net It is widely used in the synthesis of natural products and functional materials. researchgate.netresearchgate.net this compound can be coupled with various terminal alkynes to produce 5-alkynyl-2-(cyclopentyloxy)benzaldehyde derivatives. Modern protocols have also been developed that are copper-free and can be performed under milder, aerobic conditions. organic-chemistry.orgnih.gov
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides This table outlines typical conditions for Sonogashira couplings. Data specific to this compound was not found in the search results.
| Catalyst System | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 60°C | organic-chemistry.orgresearchgate.net |
| [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile | Room Temp to 60°C | nih.gov |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C (Microwave) | researchgate.net |
Transformations Involving the Cyclopentyloxy Group
The cyclopentyloxy group in this compound can also be a site for chemical modification, primarily through cleavage of the ether bond or reactions on the cyclopentyl ring itself.
Cleavage Reactions of Ether Linkages
Cleavage of aryl ethers is a common transformation in organic synthesis, often used as a deprotection step. The ether linkage in this compound can be cleaved to yield the corresponding phenol (B47542), 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde). This reaction is typically achieved using strong acids like HBr or HI, or more commonly with Lewis acids such as boron tribromide (BBr₃). Palladium-catalyzed methods have also been developed for the cleavage of certain types of ethers, such as the debenzylation of aryl benzyl sulfides, though this is less common for simple alkyl ethers. organic-chemistry.org
Modifications of the Cyclopentyl Ring
While less common than reactions at the aromatic core, the cyclopentyl ring of the cyclopentyloxy group could potentially undergo modification. These reactions would typically involve radical halogenation to introduce a functional group handle on the ring, followed by subsequent substitution or elimination reactions. However, such transformations are often difficult to control and may not be regioselective. Given the reactivity of the aldehyde and the aryl bromide, synthetic strategies would generally favor reactions at those sites over modification of the saturated cyclopentyl ring. There is no specific information in the provided search results detailing such modifications on this particular compound.
Synthesis of Heterocyclic Compounds Incorporating the this compound Motif
The functional groups present on the this compound ring system provide multiple avenues for its incorporation into various heterocyclic frameworks. The aldehyde group is a key reactive site for condensation and cyclization reactions, while the bromo substituent offers a handle for cross-coupling reactions, further expanding the molecular diversity that can be achieved.
Indazole Derivatives
The synthesis of indazole derivatives from this compound can be envisioned through a multi-step pathway. A common route to indazoles involves the cyclization of a 2-halobenzaldehyde with hydrazine (B178648). While direct reaction of this compound with hydrazine might present challenges due to the ether linkage, a plausible strategy involves the initial conversion of the starting material.
One potential synthetic route could commence with the cleavage of the cyclopentyloxy ether to yield 5-bromo-2-hydroxybenzaldehyde. This intermediate can then be converted to a more reactive species, such as 5-bromo-2-fluorobenzaldehyde, which is known to undergo efficient cyclization with hydrazine to form 5-bromo-1H-indazole. Alternatively, synthetic pathways starting from other precursors like 4-bromo-2-methylaniline, which can be transformed into a diazonium salt and subsequently cyclized, offer another approach to the core indazole structure. The resulting 5-bromo-1H-indazole can then be further functionalized, for instance, through N-alkylation or cross-coupling reactions at the bromine position, to introduce a variety of substituents. researchgate.netnih.gov
Table 1: Potential Synthetic Intermediates for Indazole Synthesis
| Starting Material | Key Transformation | Resulting Intermediate |
|---|---|---|
| This compound | Ether cleavage | 5-bromo-2-hydroxybenzaldehyde |
| 5-bromo-2-hydroxybenzaldehyde | Halogen exchange | 5-bromo-2-fluorobenzaldehyde |
Quinazoline (B50416) Derivatives
The synthesis of quinazolines often involves the condensation of a 2-aminobenzaldehyde (B1207257) derivative with a nitrogen-containing reagent like urea (B33335) or an amide. openmedicinalchemistryjournal.comresearchgate.net Therefore, a key step in utilizing this compound for quinazoline synthesis would be the introduction of an amino group at the ortho position to the aldehyde. This could potentially be achieved through a nucleophilic aromatic substitution reaction on a related precursor where the cyclopentyloxy group is replaced by a more suitable leaving group.
Alternatively, multicomponent reactions offer a more direct approach. For instance, the reaction of a 2-aminobenzophenone (B122507) with an aldehyde and a source of ammonia can yield dihydroquinazolines. openmedicinalchemistryjournal.com While not a direct use of the title compound, this highlights the general strategies employed. Another approach involves the reaction of 2-aminobenzylamines with various reagents. nih.gov Conversion of the aldehyde in this compound to an amine or a related functional group could open up pathways to these versatile heterocycles. The synthesis of quinazolin-4(3H)-ones, a prominent subclass, can be achieved through the reaction of 2-aminobenzamides with various electrophiles. researchgate.net
Benzothiophene (B83047) Analogues
The construction of the benzothiophene ring system from this compound would likely proceed through intermediates that introduce a sulfur-containing moiety. A common strategy for benzothiophene synthesis is the intramolecular cyclization of an ortho-substituted aryl thioether. nih.gov For example, an o-alkynyl aryl thioether can undergo electrophilic cyclization to form the benzothiophene ring. nih.gov
To apply this to this compound, the aldehyde functionality could first be converted into an alkynyl group through reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting 1-bromo-4-(cyclopentyloxy)-2-ethynylbenzene could then be subjected to a reaction with a sulfur nucleophile to install the thioether, followed by cyclization. Another approach involves the reaction of o-halo-vinylbenzenes with a sulfur source like potassium sulfide. organic-chemistry.org This would require the conversion of the aldehyde group of the starting material into a vinyl group.
Pyrazole (B372694) and Isoxazoline (B3343090) Derivatives
A highly effective route to pyrazole and isoxazoline derivatives involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. uobaghdad.edu.iqresearchgate.netnih.govthepharmajournal.com Therefore, the initial step is the synthesis of a chalcone (B49325) analogue from this compound. This is typically achieved through a Claisen-Schmidt condensation with an appropriate ketone, as detailed in section 4.2.
Once the chalcone is obtained, it can be reacted with hydrazine or its derivatives to yield pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.netnih.govnih.gov The reaction of the chalcone with hydrazine hydrate (B1144303) in the presence of an acid catalyst like glacial acetic acid is a common method for this transformation. researchgate.net
Similarly, isoxazoline derivatives are readily synthesized by the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. researchgate.nettsijournals.comsciencescholar.us This reaction proceeds via a Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.
Table 2: Synthesis of Pyrazole and Isoxazoline Derivatives from Chalcones
| Heterocycle | Reagent | Key Reaction |
|---|---|---|
| Pyrazole | Hydrazine hydrate | Cyclocondensation |
Schiff Base Ligands and Metal Complexes
The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of Schiff bases. These are typically formed through the condensation reaction with primary amines. researchgate.netrecentscientific.comsjomr.org.inresearchgate.netglobalconference.info For instance, refluxing an equimolar mixture of this compound and a primary amine, such as aniline, in an alcohol solvent often with a catalytic amount of acid, yields the corresponding Schiff base (imine). researchgate.netglobalconference.info
These Schiff base ligands, which possess nitrogen and potentially other donor atoms, are excellent chelating agents for a variety of metal ions. researchgate.netrecentscientific.comnih.gov The synthesis of metal complexes can be achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of transition metals like Cu(II), Co(II), Ni(II), etc.) in a suitable solvent. researchgate.netekb.egbibliomed.org The resulting complexes often exhibit interesting coordination geometries and properties. The synthesis of a Schiff base from the related 5-bromo-2-hydroxybenzaldehyde and its subsequent complexation with various transition metals has been reported, providing a strong precedent for the utility of the this compound scaffold in coordination chemistry. researchgate.netrecentscientific.comresearchgate.netekb.eg
Table 3: Representative Schiff Base and Metal Complex Synthesis
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | Aniline | Schiff Base |
Generation of Alpha, Beta-Unsaturated Ketones and Chalcone Analogues
Alpha, beta-unsaturated ketones, particularly chalcones, are valuable synthetic intermediates and possess a range of biological activities. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an aldehyde with a ketone. scispace.comnih.govijarsct.co.innih.govresearchgate.netnih.govtaylorandfrancis.comredalyc.org
In the context of this compound, this compound serves as the aldehyde component. It can be reacted with a variety of aryl or alkyl ketones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent to yield the corresponding chalcone analogues. ijarsct.co.innih.gov For example, the condensation with acetophenone (B1666503) would yield 1-(phenyl)-3-(5-bromo-2-(cyclopentyloxy)phenyl)prop-2-en-1-one. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired α,β-unsaturated ketone. ijarsct.co.in The use of green synthesis methods, such as grinding techniques with solid catalysts, has also been explored for chalcone synthesis. researchgate.netnih.gov
Table 4: Representative Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst | Product |
|---|---|---|---|
| This compound | Acetophenone | NaOH | 1-(Phenyl)-3-(5-bromo-2-(cyclopentyloxy)phenyl)prop-2-en-1-one |
| This compound | Cyclohexanone | KOH | 2-(5-bromo-2-(cyclopentyloxy)benzylidene)cyclohexan-1-one |
Design and Synthesis of Library Compounds for High-Throughput Screening
The generation of diverse chemical libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. The strategic design of these libraries hinges on the selection of a core scaffold that can be readily and systematically modified to explore a wide chemical space. The compound this compound serves as an exemplary starting scaffold for such endeavors. Its substituted benzaldehyde structure offers multiple avenues for chemical elaboration, leveraging the reactivity of the aldehyde functional group and the potential for further modification at the bromine-substituted position. The presence of the bulky cyclopentyloxy group and the electron-withdrawing bromo substituent introduces specific steric and electronic features that can be exploited to generate unique molecular architectures.
The primary strategy for library synthesis from this scaffold involves the use of multi-component reactions (MCRs). MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of each starting material. taylorandfrancis.comorganic-chemistry.org This approach is exceptionally well-suited for generating large, diverse libraries for HTS due to its operational simplicity, high atom economy, and the ability to rapidly create complex molecules from simple, commercially available building blocks. researchgate.netnih.gov Two of the most powerful and versatile MCRs for derivatizing aldehydes are the Biginelli and Ugi reactions.
Derivatization via the Biginelli Reaction
The Biginelli reaction is a three-component condensation that provides access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in numerous biologically active compounds. The reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis. organic-chemistry.orgwikipedia.org
For the synthesis of a library based on this compound, this aldehyde would serve as one of the three core components. The diversity of the resulting library is achieved by varying the other two components: the β-ketoester and the urea/thiourea. A wide array of substituted β-ketoesters and ureas are commercially available, allowing for the systematic introduction of different functional groups and structural motifs into the final DHPM products. units.it While ortho-substituted benzaldehydes can sometimes exhibit lower reactivity due to steric hindrance, the Biginelli reaction is generally robust and compatible with a broad range of aromatic aldehydes. researchgate.net The electron-withdrawing nature of the bromine atom on the benzaldehyde ring is anticipated to be well-tolerated and may even be beneficial for the reaction progress. echemcom.comechemcom.com
A representative library of DHPMs derived from this compound could be synthesized by reacting it with a selection of different β-ketoesters and ureas/thioureas. The resulting compounds would all share the core 4-(5-bromo-2-(cyclopentyloxy)phenyl) substituent, while displaying diversity at other positions of the dihydropyrimidine (B8664642) ring, as illustrated in the following table.
| Compound ID | R1 (from β-Ketoester) | X (from Urea/Thiourea) | Resulting Structure |
|---|---|---|---|
| BGL-001 | -CH3 | O | ![]() |
| BGL-002 | -CH2CH3 | O | ![]() |
| BGL-003 | -Ph | O | ![]() |
| BGL-004 | -CH3 | S | ![]() |
| BGL-005 | -CH2CH3 | S | ![]() |
Derivatization via the Ugi Reaction
The Ugi four-component reaction (U-4CR) is another exceptionally powerful tool for generating molecular diversity. wikipedia.org This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce an α-acylamino amide derivative. wikipedia.orgnumberanalytics.com The vast number of commercially available starting materials for each of the four components allows for the creation of immense libraries of compounds with a high degree of structural variation. nih.govmdpi.com The U-4CR is known for its high yields and compatibility with a wide range of functional groups, making it an ideal choice for library synthesis. wikipedia.orgchemeurope.com
In the context of derivatizing this compound, this compound would serve as the aldehyde component. By systematically varying the amine, carboxylic acid, and isocyanide inputs, a large and diverse library of peptide-like scaffolds can be rapidly assembled. The reaction is generally tolerant of both electron-donating and electron-withdrawing substituents on the aldehyde. nih.govnih.gov The steric bulk of the ortho-cyclopentyloxy group is not expected to be a significant impediment to the reaction. illinois.edu
The resulting library members would all contain the 5-bromo-2-(cyclopentyloxy)phenyl moiety, but would differ significantly in the side chains introduced by the other three components. This allows for a thorough exploration of the structure-activity relationships around the core scaffold. A hypothetical set of library compounds synthesized via the Ugi reaction is presented below.
| Compound ID | Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Structure |
|---|---|---|---|---|
| UGI-001 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | ![]() |
| UGI-002 | Aniline | Propionic Acid | Cyclohexyl isocyanide | ![]() |
| UGI-003 | Methylamine | Benzoic Acid | Benzyl isocyanide | ![]() |
| UGI-004 | Cyclopropylamine | Acetic Acid | tert-Butyl isocyanide | ![]() |
| UGI-005 | Benzylamine | Formic Acid | Cyclohexyl isocyanide | ![]() |
By employing these and other derivatization strategies, this compound can be effectively utilized as a starting point for the generation of large and diverse compound libraries. The resulting collections of novel chemical scaffolds are then primed for high-throughput screening to identify new hit compounds for various biological targets.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.
Detailed Proton and Carbon-13 NMR Assignments for Structural Confirmation
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 5-bromo-2-(cyclopentyloxy)benzaldehyde is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the cyclopentyl group.
Aldehydic Proton: A singlet is expected at a downfield chemical shift, typically in the range of δ 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons: The benzene (B151609) ring has three protons in different chemical environments. The proton at the C6 position (ortho to the aldehyde) will likely appear as a doublet. The proton at the C4 position (meta to the aldehyde and ortho to the bromine) would appear as a doublet of doublets. The proton at the C3 position (ortho to the cyclopentyloxy group) is expected to be the most shielded, appearing as a doublet.
Cyclopentyloxy Protons: The proton on the carbon attached to the oxygen (OCH) will appear as a multiplet, significantly downfield compared to the other cyclopentyl protons due to the electronegativity of the oxygen atom. The remaining eight protons of the cyclopentyl ring will appear as complex multiplets in the upfield region.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon: The aldehydic carbonyl carbon is expected to have the most downfield chemical shift, typically around δ 190 ppm.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the cyclopentyloxy group (C2) and the carbon of the aldehyde (C1) will be significantly downfield. The carbon bonded to bromine (C5) will be influenced by the halogen's electronic effects.
Cyclopentyloxy Carbons: Three unique signals are expected for the cyclopentyl group due to its symmetry. The carbon directly bonded to the oxygen (C-O) will be the most deshielded of this group.
Predicted ¹H and ¹³C NMR Data Tables
The following tables present the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | ~10.3 | s (singlet) | - |
| Aromatic (H-6) | ~7.9 | d (doublet) | ~2.5 |
| Aromatic (H-4) | ~7.7 | dd (doublet of doublets) | ~8.8, 2.5 |
| Aromatic (H-3) | ~7.0 | d (doublet) | ~8.8 |
| Cyclopentyloxy (-OCH) | ~4.9 | m (multiplet) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~190.5 |
| Aromatic (C-2) | ~159.0 |
| Aromatic (C-6) | ~137.0 |
| Aromatic (C-4) | ~135.0 |
| Aromatic (C-1) | ~125.0 |
| Aromatic (C-3) | ~115.0 |
| Aromatic (C-5) | ~114.0 |
| Cyclopentyloxy (C-O) | ~82.0 |
| Cyclopentyloxy (adjacent -CH₂) | ~32.5 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. nih.gov For this compound, COSY would show correlations between the coupled aromatic protons (H-3 with H-4, and H-4 with H-6). It would also map the connectivity within the cyclopentyl ring, showing correlations between the -OCH proton and the adjacent methylene (B1212753) protons, and among the various methylene protons of the ring. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the aldehydic proton signal would correlate with the aldehydic carbon signal, and each aromatic proton signal would correlate with its respective aromatic carbon signal.
The aldehydic proton showing a correlation to the aromatic carbon C-1 and C-6.
The aromatic proton H-3 showing correlations to C-1, C-2, and C-5.
The cyclopentyloxy -OCH proton showing a correlation to the aromatic carbon C-2, confirming the ether linkage.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. Should this compound exist in different crystalline forms (polymorphs), ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, could be employed to distinguish between them. Different polymorphs would likely exhibit variations in their ¹³C chemical shifts due to differences in crystal packing and intermolecular interactions. This technique provides insights into the molecular conformation and symmetry in the solid state, which can differ from the solution state.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound (C₁₂H₁₃BrO₂), HRMS would provide an exact mass measurement with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Table 3: Predicted HRMS Data
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₁₂H₁₃⁷⁹BrO₂]⁺ | ⁷⁹Br | 268.0097 |
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to deduce the molecule's structure. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom or the entire formyl group.
Key predicted fragmentation patterns for this compound include:
Loss of H· (M-1): Cleavage of the aldehydic C-H bond to form a stable acylium ion ([M-H]⁺).
Loss of ·CHO (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group, resulting in a brominated cyclopentyloxy-substituted phenyl cation.
Loss of Cyclopentene (B43876): A common fragmentation for alkoxy aromatics is the loss of the alkene part of the ether, in this case, cyclopentene (C₅H₈, mass 68), via a McLafferty-type rearrangement, leading to a 5-bromo-2-hydroxybenzaldehyde radical cation.
Loss of Bromine: Cleavage of the C-Br bond to give a [M-Br]⁺ fragment.
Table 4: Predicted Major Mass Fragments
| Predicted m/z | Proposed Fragment Ion | Loss from Molecular Ion |
|---|---|---|
| 268/270 | [C₁₂H₁₃BrO₂]⁺ | Molecular Ion |
| 267/269 | [C₁₂H₁₂BrO₂]⁺ | H |
| 239/241 | [C₁₁H₁₂BrO]⁺ | CHO |
| 200/202 | [C₇H₅BrO₂]⁺ | C₅H₈ |
This comprehensive analytical approach, combining various NMR and MS techniques, would provide a definitive structural confirmation of this compound.
LC-MS and GC-MS for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio. In the context of this compound, these methods are crucial for assessing the purity of a synthesized batch and identifying any byproducts or impurities.
In a typical LC-MS analysis, a solution of the compound is passed through a chromatographic column, which separates the components based on their affinity for the stationary phase. The eluent is then introduced into the mass spectrometer. For this compound, with a molecular weight of 269.13 g/mol , the mass spectrometer would be tuned to detect its corresponding molecular ion peak. The presence of other peaks would indicate impurities.
GC-MS is particularly useful for volatile and thermally stable compounds. This compound can be analyzed by GC-MS to confirm its volatility and thermal stability. The resulting chromatogram would ideally show a single sharp peak corresponding to the pure compound, and the mass spectrum for this peak would display the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Table 1: Representative GC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | Varies based on column and conditions |
| Molecular Ion (m/z) | 269/271 |
| Key Fragmentation Ions (m/z) | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. The presence of a strong peak around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde functional group. The C-H stretching vibrations of the aromatic ring and the cyclopentyl group would appear in the region of 2850-3100 cm⁻¹. Furthermore, the C-O-C stretching of the ether linkage would likely be observed in the 1000-1300 cm⁻¹ region. The C-Br stretch typically appears at lower frequencies, often below 600 cm⁻¹.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1680 - 1700 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2950 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
| Ether (C-O-C) | Symmetric Stretch | 1000 - 1075 |
| C-Br | Stretch | 500 - 600 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
For this compound, a single crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and the spatial arrangement of the cyclopentyl group relative to the benzaldehyde (B42025) ring. It would reveal the planarity of the benzene ring and the puckering of the cyclopentyl ring. The analysis would also precisely measure the bond lengths of the C-Br, C=O, and C-O bonds, providing experimental data to compare with theoretical models. While this compound itself is not chiral, crystallographic data would provide invaluable information on its solid-state packing and intermolecular interactions. As of the latest literature search, a crystal structure for this specific compound has not been deposited in major crystallographic databases.
Computational and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding information about energy, electron distribution, and other electronic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. For molecules similar to 5-bromo-2-(cyclopentyloxy)benzaldehyde, DFT calculations are invaluable for understanding their reactivity and electronic properties.
A study on 2-amino-5-bromobenzaldehyde (B112427) (2A5BB), a structurally related compound, utilized DFT with the B3LYP functional and a 6-311+++G(d,p) basis set to investigate its properties. aip.org Such calculations typically determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. aip.org A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. researchgate.net
For instance, in the analysis of 2A5BB, the HOMO and LUMO energies were calculated to understand its electronic transitions and reactivity. aip.org Similar calculations for this compound would reveal how the cyclopentyloxy group, an electron-donating substituent, and the bromine atom, an electron-withdrawing group, modulate the electronic properties of the benzaldehyde (B42025) ring. The interplay of these substituents would influence the molecule's electrophilicity and nucleophilicity at different sites.
Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further insights into a molecule's behavior. These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). aip.org A comprehensive theoretical study on 5-Bromo-2-Hydroxybenzaldehyde also employed DFT to calculate these parameters, highlighting the molecule's potential for chemical interactions. nih.gov
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Structurally Similar Compound (2-Amino-5-Bromo Benzaldehyde)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.23 |
| LUMO Energy | -2.11 |
| Energy Gap (ΔE) | 4.12 |
| Electronegativity (χ) | 4.17 |
| Chemical Potential (μ) | -4.17 |
| Global Hardness (η) | 2.06 |
| Global Softness (S) | 0.24 |
Data is illustrative and based on findings for 2-Amino-5-Bromo Benzaldehyde. aip.org
The flexibility of the cyclopentyloxy group in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. The cyclopentane (B165970) ring itself is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms, to alleviate torsional strain. libretexts.orgdalalinstitute.com The barrier to interconversion between these forms is generally low. researchgate.net
The steric hindrance between the bulky cyclopentyloxy group and the adjacent aldehyde group will significantly influence the planar arrangement of the molecule. It is likely that the cyclopentyl group will orient itself to minimize steric clashes, which could involve a non-planar arrangement with respect to the benzene (B151609) ring.
DFT calculations are also a powerful tool for predicting spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). By calculating the vibrational frequencies of an optimized molecular structure, a theoretical vibrational spectrum can be generated. Comparing this to an experimental spectrum can help in assigning the observed spectral bands to specific molecular vibrations. nih.gov
For example, in a study of 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to compute the theoretical IR spectrum, which showed good agreement with experimental data. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption wavelengths. nih.gov Such predictions for this compound would help in its experimental characterization.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the behavior of the molecule over time and its interactions with other molecules, particularly biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Although no specific docking studies for this compound have been reported, research on structurally similar compounds highlights its potential.
For instance, Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been investigated as inhibitors of various enzymes. nih.govresearchgate.net In one study, a Schiff base of 5-bromosalicylaldehyde was docked into the active site of a variant of the PARP-1 protein, which is implicated in cancer. nih.govresearchgate.net The docking analysis revealed the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net
Given these precedents, this compound could be a candidate for docking studies against various therapeutic targets. The bromine atom can participate in halogen bonding, while the aldehyde and ether oxygen atoms can act as hydrogen bond acceptors. The cyclopentyl and phenyl groups can engage in hydrophobic interactions. Docking studies would provide a hypothetical binding pose and an estimated binding affinity, which could guide the synthesis and biological evaluation of this compound and its derivatives. Studies on other bromobenzaldehyde derivatives have successfully used molecular docking to predict their potential as antibacterial or antifungal agents. openaccesspub.orgnih.gov
Table 2: Illustrative Docking Results for a 5-Bromosalicylaldehyde-Derived Schiff Base against a Cancer Target (PARP-1 Variant)
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR, SER, GLY |
| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |
This data is illustrative and based on findings for a related compound. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or within a protein binding site, would offer deeper insights into its conformational flexibility and the stability of its interactions.
Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex. It can reveal whether the initial binding mode is maintained over time and can identify subtle conformational changes in both the ligand and the protein upon binding. Such simulations have been performed for derivatives of 5-Bromo-2-Hydroxybenzaldehyde to study their interactions with protein targets, confirming the stability of the docked poses and providing a more realistic picture of the binding event. nih.gov These simulations are crucial for validating docking results and for a more accurate estimation of binding free energies.
WaterMap Analysis for Binding Site Characterization
WaterMap is a computational tool designed to calculate the thermodynamic properties—such as enthalpy and entropy—of water molecules within a protein's binding site. nih.gov By running molecular dynamics simulations, WaterMap identifies the locations of hydration sites and determines whether these water molecules are stable ("happy") or unstable ("unhappy"). nih.govschrodinger.com
Unstable, or high-energy, water molecules are prime targets for displacement by a ligand. Designing a ligand, such as a derivative of this compound, to displace these unfavorable water molecules can lead to a significant improvement in binding affinity. schrodinger.com This analysis provides crucial insights for structure-based drug design, helping to optimize potency and selectivity by understanding the energetics of solvation and desolvation upon ligand binding. nih.govschrodinger.com While this technique has been successfully applied in numerous drug discovery programs, specific WaterMap analysis of this compound interacting with a biological target has not been documented in published research. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
QSAR and SPR are computational modeling methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties.
Development of Predictive Models for Biological or Material Properties
QSAR modeling involves developing a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity. nih.gov These descriptors can quantify various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties.
For a series of compounds including this compound, a QSAR model could be developed to predict their activity against a specific biological target, for example, as antimicrobial agents. nih.gov The process typically involves:
Calculating a wide range of molecular descriptors for each compound in the series.
Using statistical methods, such as Multiple Linear Regression (MLR) or Principal Component Analysis (PCA), to identify the descriptors that have the strongest correlation with the observed activity. nih.gov
Generating a predictive model that can estimate the activity of new, untested compounds based on their structural features.
Such models are invaluable for prioritizing which new derivatives to synthesize and test, thereby accelerating the discovery process. However, no specific QSAR models involving this compound are currently published.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is defined as the essential set of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. researchgate.net These features commonly include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. researchgate.net
Pharmacophore modeling can be used in two primary ways:
Ligand-based: When the structures of several active molecules are known, a common pharmacophore model can be generated to represent their shared features. rsc.org
Structure-based: If the 3D structure of the biological target is available, a pharmacophore can be built based on the key interaction points within its binding site.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. researchgate.netdntb.gov.ua This helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target. dntb.gov.ua While this is a powerful technique for discovering new potential drugs, no studies detailing a pharmacophore model derived from or used to screen for this compound have been reported.
Mechanistic Studies through Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states.
Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate reaction mechanisms. nih.govresearchgate.net For reactions involving this compound, such as its synthesis or its subsequent conversion into other products (e.g., Schiff bases), DFT calculations can map out the entire potential energy surface. nih.govresearchgate.net
This analysis allows for the identification of the lowest energy pathway from reactants to products. A key part of this is locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the kinetic feasibility of the reaction. rsc.org While extensive DFT studies have been performed on the analogous compound 5-bromo-2-hydroxybenzaldehyde, similar detailed reaction pathway analyses for this compound are not present in the literature. nih.govresearchgate.net
Understanding Selectivity and Stereocontrol in Synthetic Reactions
When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational methods can be used to understand and predict the observed selectivity. By calculating the activation energies for the transition states leading to each possible product, chemists can determine which pathway is kinetically favored.
For synthetic reactions involving this compound, computational analysis could explain why a particular isomer is formed preferentially. This understanding is critical for designing reactions that yield the desired product with high efficiency and purity, a fundamental goal in synthetic chemistry. Currently, there are no published computational studies focusing on the selectivity and stereocontrol in reactions of this compound.
Biological Activity Studies in Vitro and Preclinical, Non Human Models
Enzyme Inhibition Studies
A thorough search for studies investigating the inhibitory effects of 5-bromo-2-(cyclopentyloxy)benzaldehyde on various enzyme systems yielded no specific results.
Cellular Assays
Similarly, no studies have been published detailing the effects of this compound in cellular models.
Antimicrobial Activity (e.g., Antibacterial, Antifungal)There is no scientific literature reporting the evaluation of this compound for antibacterial or antifungal properties. Studies on derivatives of the precursor 5-bromosalicylaldehyde (B98134) have shown some antimicrobial effects, but this does not provide direct evidence for the activity of the title compoundresearchgate.netnih.gov.
Information regarding the biological activity of the chemical compound this compound is not available in the public domain.
Extensive searches for scientific literature detailing the biological activities of this compound, as specified in the requested article outline, did not yield any relevant results.
Specifically, no studies were found pertaining to the following areas of investigation for this particular compound:
Antiviral Activity: There is no available research on the efficacy of this compound against any viruses, including the specified Dengue virus serotype 2 (DENV2).
Receptor Modulation: No literature was found that describes its activity as a positive allosteric modulator or its interaction with any receptors.
Antioxidant Activity: There are no published evaluations of the antioxidant properties of this compound.
Molecular Targets and Pathways: No information exists detailing its interaction with specific enzymes or receptors, nor are there any mechanistic studies into its biological actions.
While research exists for structurally similar compounds, such as other bromophenol derivatives, this information is not directly applicable to this compound. Therefore, the requested article focusing on the specified biological activities cannot be generated at this time due to a lack of scientific data.
Applications in Chemical Biology and Materials Science Research
Use as Building Blocks for Fluorescent Dyes and Biosensors
While direct research on the application of 5-bromo-2-(cyclopentyloxy)benzaldehyde in fluorescent dyes is limited, the broader class of substituted benzaldehydes serves as a critical starting point for the synthesis of various fluorophores. The aldehyde functional group is readily condensed with amines to form Schiff bases, which can be key components of fluorescent molecules. The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, enabling the tuning of the photophysical properties of the resulting dyes. This adaptability is crucial for creating biosensors that can detect specific analytes with high sensitivity and selectivity.
Precursors for Molecular Receptors and Crystal Engineering in Material Science
The design of molecular receptors often relies on the precise arrangement of functional groups to create binding pockets for specific guest molecules. The rigid aromatic core of this compound provides a stable scaffold for the construction of such receptors. The cyclopentyloxy group can influence the solubility and conformational preferences of the molecule, while the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering. By controlling these intermolecular interactions, researchers can guide the self-assembly of molecules into well-defined crystalline architectures with desired properties.
Ligands for Coordination Chemistry and Development of Metal Complexes
Substituted salicylaldehydes are well-known for their ability to form stable complexes with a wide variety of metal ions. The hydroxyl group (or a derivative like the cyclopentyloxy group in this case, after potential modification) and the aldehyde oxygen can act as a bidentate chelating ligand. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine atom in this compound can influence the redox potential and catalytic activity of the metal center. These tailored metal complexes have potential applications in catalysis, magnetism, and as therapeutic agents. For instance, related zinc complexes derived from similar Schiff base ligands have been synthesized and characterized for their potential antibacterial activities.
Role in Developing Probes for Biological Systems
The development of chemical probes to visualize and study biological processes is a key area of chemical biology. The reactivity of the aldehyde group in this compound allows for its conjugation to biomolecules or other reporter moieties. The lipophilic nature of the cyclopentyloxy group may enhance membrane permeability, a desirable feature for intracellular probes. While specific probes based on this exact compound are not yet widely reported, the underlying chemical principles suggest its potential as a scaffold for creating new tools for biological imaging and sensing.
Design and Synthesis of Advanced Functional Materials
Advanced functional materials with specific optical, electronic, or magnetic properties often derive their function from the precise arrangement of molecular components. The versatility of this compound as a synthetic intermediate allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other extended structures. The ability to introduce different functional groups via the bromine atom and the aldehyde provides a pathway to materials with tailored properties for applications in areas such as light-emitting diodes (LEDs), sensors, and catalysis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Modification of the Cyclopentyloxy Moiety
The cyclopentyloxy group at the 2-position is a significant determinant of the compound's properties. Its size, lipophilicity, and conformational flexibility can influence how the molecule binds to a target protein or its solubility and reactivity.
In related research on a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives developed as phosphodiesterase 4D (PDE4D) inhibitors, the cyclopentyloxy moiety was a key feature. nih.gov Systematic modifications to analogous ether-linked groups have demonstrated that altering the size and nature of the cycloalkyl ring can significantly impact biological activity. For instance, expanding the ring to a cyclohexyl group or contracting it to a cyclobutyl group would alter the steric profile and lipophilicity, potentially affecting binding affinity to a target enzyme or receptor.
Table 1: Hypothetical Modifications of the Cyclopentyloxy Moiety and Their Predicted Impact
| Modification | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |
|---|---|---|
| Replacement with Cyclobutoxy | Decrease | May alter binding due to smaller size and different conformation |
| Replacement with Cyclohexoxy | Increase | Could enhance binding through increased van der Waals interactions, or decrease it due to steric hindrance |
| Introduction of a hydroxyl group on the cyclopentyl ring | Decrease | May introduce a hydrogen bond donor, potentially improving binding affinity and selectivity |
This table is based on general principles of medicinal chemistry and SAR studies of related compounds.
Variation of Halogen Substituents and Their Positional Isomers
The bromine atom at the 5-position significantly influences the electronic properties of the benzene (B151609) ring and can serve as a key interaction point. Halogenated benzaldehydes are known to be versatile intermediates in the synthesis of drugs and other active pharmaceutical ingredients due to their increased reactivity. mdpi.com
The nature and position of the halogen substituent can dramatically alter a molecule's properties. For example, replacing bromine with chlorine, another halogen, would result in a smaller atom with higher electronegativity, which could affect intermolecular interactions. mdpi.com Moving the bromine to a different position on the ring would create a positional isomer with a different dipole moment and steric environment, likely leading to different biological and chemical properties.
Studies on halogenated benzaldehydes have shown that the position and number of halogen substituents influence properties like volatility and solubility. mdpi.com For instance, the aqueous solubility of monohalogenated benzaldehydes is influenced by the halogen's size and electronegativity. mdpi.com
Table 2: Predicted Effects of Halogen and Positional Isomer Variations
| Compound | Nature of Halogen | Position on Ring | Predicted Impact on Properties |
|---|---|---|---|
| 5-chloro-2-(cyclopentyloxy)benzaldehyde | Chlorine | 5 | Increased electronegativity, smaller size compared to bromine; may alter binding and reactivity. |
| 4-bromo-2-(cyclopentyloxy)benzaldehyde | Bromine | 4 | Different dipole moment and steric hindrance; likely to exhibit different biological activity and reactivity. |
| 3-bromo-2-(cyclopentyloxy)benzaldehyde | Bromine | 3 | Altered electronic distribution and steric profile, potentially leading to different target interactions. |
This table is based on established principles of halogen substitution in aromatic systems.
Elucidation of Key Pharmacophoric Features for Desired Biological or Material Properties
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 5-bromo-2-(cyclopentyloxy)benzaldehyde, the key pharmacophoric features would likely include:
The Aldehyde Group: This group can act as a hydrogen bond acceptor and is a reactive site for forming Schiff bases or other covalent linkages with biological macromolecules.
The Cyclopentyloxy Group: This bulky, lipophilic group can engage in van der Waals interactions and fit into hydrophobic pockets of a target protein. Its ether linkage provides a specific geometry.
The Bromine Atom: This can act as a hydrophobic feature and is capable of forming halogen bonds, a type of noncovalent interaction that is increasingly recognized as important in drug-receptor binding.
The Aromatic Ring: This provides a rigid scaffold for the substituents and can participate in π-π stacking interactions.
In silico docking simulations on related molecules have shown that features like hydrophilicity in certain regions of a molecule are crucial for selective inhibitor-catalytic pocket interaction. nih.gov Therefore, the balance between the lipophilic cyclopentyloxy group and the potential for hydrogen bonding from the aldehyde is a key consideration.
Impact of Structural Changes on Reactivity and Selectivity
Structural modifications to this compound would have a direct impact on its chemical reactivity and selectivity. The aldehyde group is a primary site for reactions such as nucleophilic addition. The electronic nature of the substituents on the benzene ring will influence the electrophilicity of the aldehyde's carbonyl carbon. The electron-withdrawing bromine atom is expected to increase the reactivity of the aldehyde group toward nucleophiles.
The steric hindrance provided by the adjacent cyclopentyloxy group can also play a crucial role in directing the approach of reagents, thereby influencing the selectivity of reactions. nih.gov For example, in reactions involving the aldehyde, the bulky cyclopentyloxy group might favor the formation of one stereoisomer over another.
General studies on benzaldehyde (B42025) reactivity show that the course of a reaction can be highly dependent on the substituents present. researchgate.net For instance, the presence of electron-withdrawing groups can make certain transformations more or less favorable.
Lead Optimization Strategies Based on SAR Data
Lead optimization is a critical phase in drug discovery where a lead compound with promising biological activity is synthetically modified to improve its potency, selectivity, and pharmacokinetic properties. ijddd.com While no specific lead optimization studies on this compound are published, general strategies can be proposed based on SAR principles.
Assuming this compound was identified as a hit in a screening campaign, the following optimization strategies could be employed:
Analog Synthesis: A library of analogs would be synthesized by systematically varying the substituents. This would involve exploring different cycloalkyl ethers at the 2-position, various halogens (F, Cl, I) at the 5-position, and moving the bromo substituent to other positions on the ring.
Bioisosteric Replacement: The bromine atom could be replaced with other groups of similar size and electronic properties, such as a trifluoromethyl group, to probe the importance of the halogen. The cyclopentyloxy group could be replaced by other lipophilic groups to fine-tune the molecule's properties.
Computational Modeling: Molecular modeling and docking studies could be used to predict how different analogs would bind to a target protein, helping to prioritize which compounds to synthesize. nih.gov This can be a time-saving tool in the lead optimization process. nih.gov
Metabolic Stability Enhancement: If the initial compound shows poor metabolic stability, modifications would be made to block sites of metabolism. For example, if the cyclopentyl ring is a site of hydroxylation, introducing a substituent at that position could prevent this metabolic pathway.
Through these iterative cycles of design, synthesis, and testing, a lead compound like this compound could be optimized into a potent and selective drug candidate.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
While established methods for synthesizing substituted benzaldehydes exist, future research will likely focus on developing more efficient, sustainable, and atom-economical routes to 5-bromo-2-(cyclopentyloxy)benzaldehyde and its analogues.
Green Chemistry Protocols : Current synthetic methods often rely on multi-step processes that may use hazardous reagents. Future work could explore greener alternatives. For instance, the use of nitrogen dioxide as an oxidizing agent for benzylic alcohols offers a waste-free process to produce aromatic aldehydes. nih.gov Another avenue involves employing cost-effective and green catalysts, such as copper sulfate, for C-H activation reactions on aromatic aldehydes under ambient conditions. rsc.org The O-alkylation step to introduce the cyclopentyloxy group could also be optimized using greener methods, such as employing alcohols as alkylating agents over recyclable acid catalysts or under solvent-free conditions. researchgate.netresearchgate.net
Catalytic Carbonylation : Palladium-catalyzed carbonylation of aryl halides presents a powerful method for introducing the aldehyde group. researchgate.net Research could focus on adapting these methods for the specific substrate, potentially starting from a dibromo- or bromo-iodo-phenol derivative, to achieve high yields under mild conditions, such as ambient temperature and pressure. researchgate.net
Flow Chemistry : The transition from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant step towards efficient industrial-scale production.
Biocatalysis : The use of enzymes for specific transformations, such as regioselective hydroxylation or oxidation, represents a frontier in sustainable synthesis. Investigating enzymatic routes could provide highly selective and environmentally benign pathways to the target molecule or its precursors.
Development of Advanced Analytical Techniques for In-Depth Characterization
Thorough characterization is fundamental to understanding the properties and behavior of this compound. While standard techniques are effective, advanced methods can provide deeper insights.
Hyphenated Spectrometry : The combination of gas chromatography or high-performance liquid chromatography with high-resolution mass spectrometry (GC-HRMS, LC-HRMS) is essential for identifying impurities and potential degradation products, even at ultra-trace levels. chromatographyonline.comub.eduijpsjournal.com These techniques are crucial for ensuring the purity and stability of the compound and its derivatives. chromatographyonline.com
Advanced NMR Spectroscopy : Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously confirming the structure of complex derivatives. ijpsjournal.comonlineorganicchemistrytutor.com Furthermore, studying the compound using solid-state NMR could provide information about its crystalline packing and polymorphism.
Real-Time Reaction Monitoring : Implementing in-situ analytical techniques, such as reaction monitoring with NMR or infrared spectroscopy, can optimize reaction conditions for the synthesis of derivatives, leading to higher yields and fewer byproducts. numberanalytics.com
Chiral Analysis : For derivatives of this compound that are chiral, the development of specific chromatographic methods using chiral stationary phases will be necessary to separate and quantify enantiomers, which is critical if they exhibit different biological activities.
A summary of analytical techniques applicable to the characterization of this compound and its derivatives is presented in Table 1.
Table 1: Advanced Analytical Techniques for Characterization
| Technique | Application | Reference |
|---|---|---|
| GC-HRMS / LC-HRMS | Impurity profiling, identification of byproducts, trace analysis. | chromatographyonline.comub.edu |
| 2D NMR (COSY, HSQC) | Unambiguous structural elucidation of complex derivatives. | ijpsjournal.comonlineorganicchemistrytutor.com |
| X-ray Crystallography | Determination of solid-state structure and molecular packing. | rsc.org |
| In-situ Spectroscopy | Real-time monitoring and optimization of synthetic reactions. | numberanalytics.com |
Interdisciplinary Research Integrating Computational Chemistry and Experimental Biology
The synergy between computational modeling and experimental work is revolutionizing chemical and biological research. jddhs.comresearchgate.net This integrated approach can accelerate the discovery process and provide profound mechanistic insights.
Predictive Modeling : Computational tools like Density Functional Theory (DFT) can predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. mdpi.comjstar-research.com This can guide synthetic efforts by predicting the most likely sites for further functionalization. For instance, calculations can determine the HOMO-LUMO energy gap to assess chemical stability and reactivity. mdpi.com
Molecular Docking : If a biological target is hypothesized or identified, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the target's active site. jddhs.com This in silico screening can prioritize which derivatives to synthesize and test, saving significant time and resources. jddhs.compharmafeatures.com
Systems Biology : By integrating data from computational predictions with experimental results from high-throughput screening and proteomics, a more holistic understanding of a molecule's biological effects can be achieved. pharmafeatures.comnih.gov This "systems chemical biology" approach can help unravel complex interactions between small molecules, their targets, and broader biological networks. pharmafeatures.com
Identification of Undiscovered Biological Activities and Molecular Targets
The structural motifs within this compound—a halogenated phenol (B47542) ether and an aldehyde—suggest a range of potential biological activities waiting to be discovered.
Broad-Spectrum Screening : Subjecting the compound to a wide array of biological assays (e.g., antimicrobial, antifungal, anticancer, anti-inflammatory) is a primary step. beilstein-journals.org Compounds with 2-hydroxy-benzamide structures, related to the oxidized or derivatized form of the aldehyde, are known for their biological activity, suggesting that derivatives of this compound could also be bioactive. researchgate.net
Target Identification : Should initial screening reveal bioactivity, the next challenge is to identify the specific molecular target(s). Modern approaches combine computational profiling with experimental techniques like proteomics and gene expression analysis to pinpoint how a small molecule exerts its effects. pharmafeatures.com
Enzyme Inhibition Studies : The aldehyde functional group can react with nucleophilic residues in enzyme active sites, making it a candidate for an enzyme inhibitor. Similarly, halogenated aromatic compounds can exhibit specific interactions, and prenylated aromatic compounds have shown potent tyrosinase inhibitory activity. nih.gov Investigating its effect on various enzyme classes, such as proteases, kinases, or oxidoreductases, could reveal novel therapeutic avenues.
Expansion into New Material Science Applications
Polymer Synthesis : Benzaldehyde-functionalized molecules can be used to construct polymer vesicles. acs.org The aldehyde group provides a reactive handle for cross-linking or further functionalization, for example, to create fluorescent nanostructures for bio-imaging applications. acs.org
Functionalized Ionic Liquids : The compound could serve as a precursor for creating task-specific ionic liquids. researchgate.netresearchgate.net By transforming the aldehyde into other functional groups (e.g., carboxyl or alcohol), ionic liquids with specific properties for use as catalysts, reagents, or advanced solvents can be designed. researchgate.netresearchgate.net
Supramolecular Chemistry : The presence of hydrogen bond acceptors (ether and carbonyl oxygen) and the potential for halogen bonding from the bromine atom can be exploited in the design of complex supramolecular assemblies. rsc.org Studying the crystal engineering of its derivatives could lead to new materials with tailored solid-state properties. rsc.org
Addressing Synthetic Challenges for Complex Derivatives
While the parent molecule is a platform, creating more complex and functionally diverse derivatives presents several synthetic hurdles that future research must address.
Regioselectivity : Controlling the position of further substitutions on the aromatic ring is a classic challenge. The existing bromo and cyclopentyloxy groups will direct incoming electrophiles, but achieving selectivity, especially when creating multifunctional derivatives, will require carefully chosen catalysts and reaction conditions. nih.gov
Late-Stage Functionalization : A significant challenge in medicinal chemistry is the modification of complex molecules at a late stage in the synthesis. Developing robust methods for C-H functionalization would allow for the direct modification of the aromatic ring or the cyclopentyl moiety without requiring a complete re-synthesis. acs.orgnih.gov Transient directing group strategies, for example, can enable ortho-C–H functionalization even in the presence of other coordinating groups. acs.orgnih.gov
Stereocontrol : For derivatives where new chiral centers are introduced, achieving high levels of stereocontrol will be paramount, particularly for biological applications where enantiomers can have vastly different effects. This requires the development of asymmetric synthetic routes.
Radiolabeling : For potential applications in medical imaging, such as Positron Emission Tomography (PET), the development of rapid and efficient methods to incorporate isotopes like Carbon-11 would be necessary. acs.orgrug.nlresearchgate.net This is a synthetically demanding goal that requires specialized one-pot procedures to handle the short half-life of the isotope. acs.orgresearchgate.net
The potential avenues for research on this compound are summarized in the table below.
Table 2: Summary of
| Research Area | Key Objectives & Challenges | Reference |
|---|---|---|
| Synthesis | Develop green/sustainable routes; explore flow chemistry and biocatalysis. | nih.govrsc.orgresearchgate.net |
| Analysis | Use hyphenated and 2D techniques for deep characterization; develop real-time monitoring. | chromatographyonline.comijpsjournal.comnumberanalytics.com |
| Computation | Integrate DFT and molecular docking with experiments to predict properties and guide synthesis. | jddhs.commdpi.comjstar-research.com |
| Biology | Screen for new biological activities; identify molecular targets using modern chemical biology. | pharmafeatures.combeilstein-journals.orgnih.gov |
| Materials | Utilize as a building block for functional polymers, ionic liquids, and supramolecular structures. | rsc.orgacs.orgresearchgate.net |
| Derivatives | Overcome challenges in regioselectivity, late-stage functionalization, and stereocontrol. | nih.govacs.orgnih.gov |
Q & A
Q. What are the common synthetic routes for 5-bromo-2-(cyclopentyloxy)benzaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or alkylation of 5-bromo-2-hydroxybenzaldehyde with cyclopentanol derivatives. A widely used method includes:
- Step 1 : Reacting 5-bromo-2-hydroxybenzaldehyde with cyclopentyl bromide or cyclopentanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO.
- Step 2 : Heating under reflux (80–120°C) for 6–24 hours to drive the reaction to completion .
Optimization Tips : - Use anhydrous conditions to prevent hydrolysis of the cyclopentyloxy group.
- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and base strength (e.g., Cs₂CO₃ for sterically hindered substrates) to improve yields .
Q. How can researchers characterize this compound, and which analytical techniques are most reliable?
Key characterization methods include:
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: aldehyde proton at ~10 ppm; ¹³C NMR: aldehyde carbon at ~190 ppm) and cyclopentyl group integration .
- X-ray Crystallography : Resolve crystal structure using programs like SHELXL to analyze bond angles and intermolecular interactions (e.g., π-stacking in derivatives) .
- Mass Spectrometry : Verify molecular weight (expected [M+H]⁺ = 269.1) and fragmentation patterns .
- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?
Contradictions often arise from differences in:
- Substrate purity : Ensure 5-bromo-2-hydroxybenzaldehyde is ≥98% pure (HPLC) to minimize side reactions .
- Catalyst selection : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling reactions to improve reproducibility .
- Solvent effects : Test solvent systems (e.g., THF vs. DMF) to identify optimal dielectric constants for specific reaction pathways .
Case Study : A 2025 study resolved yield discrepancies in cyclopentyloxy substitution by switching from K₂CO₃ to NaOtBu, achieving 85% yield vs. 60% previously reported .
Q. What strategies are effective for designing biologically active derivatives of this compound?
Q. How can researchers troubleshoot unexpected by-products during synthesis?
Common by-products and solutions:
- Di-alkylated products : Reduce reaction time or lower base concentration to limit over-substitution .
- Aldehyde oxidation : Add radical scavengers (e.g., BHT) or perform reactions under N₂ to prevent formation of carboxylic acids .
- Ether cleavage : Avoid protic solvents (e.g., MeOH) that may hydrolyze the cyclopentyloxy group .
Example : A 2023 study identified a trioxabicyclo[3.3.1]nonadiene by-product via X-ray analysis and adjusted the stoichiometry of mCPBA to suppress its formation .
Q. What advanced computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model transition states for SNAr reactions to predict regioselectivity in halogen displacement .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize activation energy .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity for derivative libraries .
Q. How does the cyclopentyloxy group influence the compound’s stability compared to other alkoxy substituents?
- Steric Effects : The bulky cyclopentyl group reduces hydrolysis rates compared to smaller alkoxy groups (e.g., methoxy) in acidic/basic conditions .
- Thermal Stability : Cyclopentyloxy derivatives exhibit higher decomposition temperatures (Td ~220°C) than ethoxy analogs (Td ~180°C) due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










